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Introduction
Fosamprenavir, a prodrug of amprenavir, is a critical component in the arsenal of antiretroviral

therapies used to combat Human Immunodeficiency Virus Type 1 (HIV-1). Its efficacy lies in the

potent and specific inhibition of the HIV-1 protease, an enzyme essential for the viral life cycle.

This guide provides a comprehensive technical overview of the binding of amprenavir to the

HIV-1 protease active site, detailing the molecular interactions, binding affinities, and the

experimental methodologies used to elucidate these critical aspects.

Mechanism of Action: Targeting the Heart of Viral
Maturation
Fosamprenavir is rapidly hydrolyzed in the gut epithelium to its active form, amprenavir.[1]

Amprenavir then acts as a competitive inhibitor of the HIV-1 protease.[2] This viral enzyme is a

homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25')

to the active site.[1][2] The primary function of HIV-1 protease is to cleave newly synthesized

Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1] By binding

tightly within the active site, amprenavir obstructs this cleavage process, leading to the

production of immature, non-infectious virions and effectively halting viral replication.[1][2]
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The binding of amprenavir to the HIV-1 protease active site is characterized by a network of

specific molecular interactions, including hydrogen bonds and van der Waals contacts. These

interactions are crucial for the high affinity and specificity of the inhibitor.

Key Interacting Amino Acid Residues
Crystallographic studies of amprenavir in complex with HIV-1 protease have revealed the

precise amino acid residues that form the binding pocket. The active site is a C2-symmetric

cavity, and amprenavir binds in a manner that interacts with both monomers of the protease

dimer.

Table 1: Key Amino Acid Residues of HIV-1 Protease Interacting with Amprenavir
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Interacting Residue Monomer
Type of Interaction with
Amprenavir

Arg8 A van der Waals

Asp25 A Hydrogen Bond

Asp25' B Hydrogen Bond

Gly27' B Hydrogen Bond

Asp29 A van der Waals

Asp30 A Hydrogen Bond

Asp30' B Hydrogen Bond

Val32 A van der Waals

Ile47 A van der Waals

Gly48 A & B van der Waals

Ile50 A van der Waals

Ile50' B van der Waals

Pro81 A van der Waals

Val82 A van der Waals

Ile84 A van der Waals

Data synthesized from Protein Data Bank entries 3NU3, 1T7J, and other crystallographic

studies.[3][4]

The central hydroxyl group of amprenavir forms critical hydrogen bonds with the catalytic

aspartate residues, Asp25 and Asp25'.[2] Additional hydrogen bonds are formed with the main

chain atoms of Gly27' and Asp30 of both monomers.[2] The various hydrophobic moieties of

amprenavir are nestled within pockets lined by hydrophobic and aliphatic residues, contributing

significantly to the overall binding affinity through van der Waals interactions.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Deep Dive into the Molecular Interactions of
Fosamprenavir with HIV-1 Protease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192916#fosamprenavir-target-binding-site-on-hiv-1-
protease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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